Molecular Weight and Lipophilicity Comparison
A key physicochemical differentiation can be drawn between 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide and a closely related analog, 3-(4-fluorophenyl)-3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide. The target compound has a molecular weight of 293.4 g/mol [1], while the 4-fluorophenyl-substituted analog has a significantly higher molecular weight of 387.46 g/mol . This substantial difference of 94.06 g/mol is due to the addition of the fluorophenyl group, which also increases lipophilicity and alters the molecule's 3D conformation. Such changes can dramatically affect membrane permeability, solubility, and target engagement, making these two compounds distinct chemical entities for any biological application.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 293.4 g/mol |
| Comparator Or Baseline | 3-(4-fluorophenyl)-3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide: 387.46 g/mol |
| Quantified Difference | 94.06 g/mol increase |
| Conditions | Calculated from molecular formula (C18H19N3O vs. C24H22FN3O) |
Why This Matters
This difference confirms that the two compounds are not interchangeable; the fluorophenyl analog will have significantly different physicochemical and ADME properties, impacting its suitability for specific assays or in vivo models.
- [1] Chemsrc. (2024). 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide. CAS 1090554-69-0. View Source
